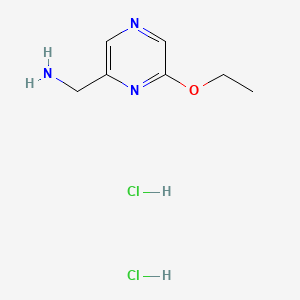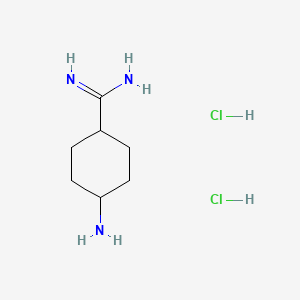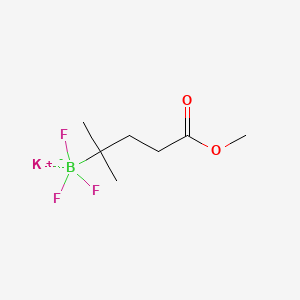
potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide is an organoboron compound with the molecular formula C7H13BF3KO2 and a molecular weight of 236.08 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide typically involves the reaction of 5-methoxy-2-methyl-5-oxopentan-2-yl halide with potassium trifluoroborate under specific reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学的研究の応用
Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound can be employed in the study of enzyme inhibition and as a tool in biochemical assays.
Industry: Its unique properties make it useful in the development of advanced materials and catalysts.
作用機序
The mechanism by which potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide is unique due to its specific structural features and reactivity. Similar compounds include potassium trifluoro(5-methylfuran-2-yl)borate and other organoboron reagents used in cross-coupling reactions. These compounds share similarities in their boron-containing structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
potassium;trifluoro-(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3O2.K/c1-7(2,8(9,10)11)5-4-6(12)13-3;/h4-5H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAWBDIQTBETNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)(C)CCC(=O)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3KO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride](/img/structure/B6608110.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
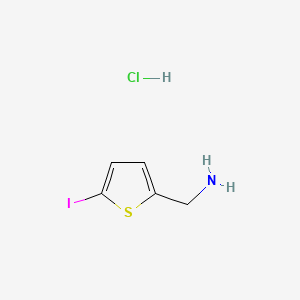
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
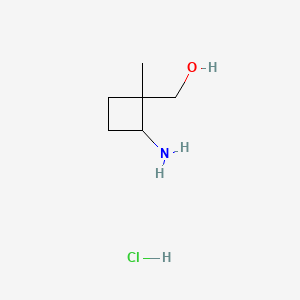

![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)
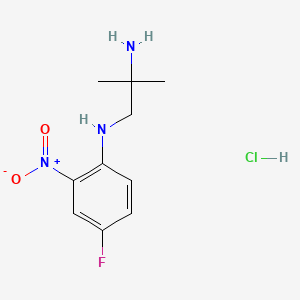
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
